4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound characterized by its unique molecular structure, which includes a chloro-substituted phenyl ring and a pyrrolyl group attached to a methanol moiety. The molecular formula for this compound is with a molecular weight of approximately 235.71 g/mol . This compound is significant in various fields of chemical research due to its potential applications in pharmaceuticals and organic synthesis.
4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol falls under the category of organic compounds, specifically as an aromatic alcohol due to the presence of the hydroxyl (-OH) group attached to an aromatic ring. Its classification can also extend to include heterocyclic compounds because of the pyrrole ring.
The synthesis of 4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol can be achieved through various methods, primarily involving the reaction of starting materials that include chloro-substituted phenols and pyrrole derivatives.
One common method involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. For instance, a mixture of 4-chloro-2-methylphenol and 1-methyl-2-pyrrole can be reacted under controlled conditions using solvents like methanol and bases such as sodium hydroxide . The reaction conditions typically require monitoring via thin-layer chromatography to ensure completion and purity.
The molecular structure of 4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol features:
The InChI key for this compound is VJFCXTYMIQGXKE-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=C(C=CC(=C1)Cl)C(C2=CC=CN2C)O. These identifiers are crucial for computational chemistry applications and database searches.
4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol can undergo several chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent selection, and catalyst presence to optimize yields and selectivity.
The mechanism of action for 4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol in biological systems or synthetic pathways involves its interaction with biological targets or other chemical species. The presence of the hydroxyl group allows it to act as a hydrogen bond donor, which can facilitate interactions with enzymes or receptors.
Research into its biological activity may reveal its potential as a pharmacological agent, particularly in areas such as neuropharmacology or medicinal chemistry .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of this compound during characterization .
4-Chloro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol has potential applications in:
Research into this compound continues to explore its full potential within medicinal chemistry and materials science, highlighting its versatility as a building block in various chemical syntheses .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: